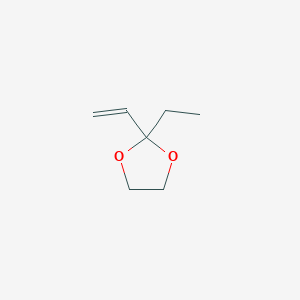

2-Ethyl-2-vinyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-2-ethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(4-2)8-5-6-9-7/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRYHFPJVIKINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCCO1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530468 | |

| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22515-82-8 | |

| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 2 Vinyl 1,3 Dioxolane and Its Precursors

Established Synthetic Pathways for 2-Ethyl-2-vinyl-1,3-dioxolane

The primary and most established method for synthesizing 2-substituted-1,3-dioxolanes is the acid-catalyzed acetalization or ketalization. wikipedia.org For 2-Ethyl-2-vinyl-1,3-dioxolane, this involves the reaction of a specific ketone, 1-penten-3-one, with ethylene (B1197577) glycol.

The reaction is typically performed in the presence of an acid catalyst. A common laboratory procedure involves heating the reactants in a solvent like toluene (B28343) with an acid such as p-toluenesulfonic acid, using a Dean-Stark apparatus to continuously remove the water formed during the reaction, which drives the equilibrium towards the product. organic-chemistry.org Alternative strategies include transacetalization or using acidic ion exchange resins, which can facilitate a continuous flow process. Another related compound, 2-vinyl-1,3-dioxolane (B1585387), is synthesized through the reaction of acrolein with ethylene glycol in the presence of a solid acid catalyst at temperatures below 50 °C. google.com

Synthesis of Key Intermediates for 2-Ethyl-2-vinyl-1,3-dioxolane Derivatization

The synthesis of derivatives often proceeds through key intermediate compounds, which are themselves synthesized through various established routes.

The synthesis of 2-Bromomethyl-2-vinyl-1,3-dioxolane is crucial for creating further functionalized molecules. researchgate.netingentaconnect.comtandfonline.com A plausible synthetic approach involves the bromination of a methyl group situated at the C2 position of the dioxolane ring. For instance, the synthesis of the related compound 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane is achieved by the direct bromination of its 2-methyl analogue. google.com This suggests that a similar strategy could be employed for 2-Bromomethyl-2-vinyl-1,3-dioxolane, starting from 2-methyl-2-vinyl-1,3-dioxolane. The synthesis of this precursor would involve the standard ketalization of methyl vinyl ketone with ethylene glycol.

Another method involves the reaction of ethylene glycol and acetaldehyde (B116499) followed by bromination to produce bromoacetaldehyde (B98955) ethylene glycol, also known as 2-bromomethyl-1,3-dioxolane. chemicalbook.com

The compound 2-Ethyl-2-methyl-1,3-dioxolane (B31296) serves as a precursor for various derivatives, including bromo-functionalized versions. researchgate.netingentaconnect.comtandfonline.com The most direct route to its synthesis is the acid-catalyzed cyclization of 2-butanone (B6335102) (also known as methyl ethyl ketone) with ethylene glycol. chemsrc.comscbt.com This reaction is a classic example of ketal formation.

Various acid catalysts can be employed for this transformation, with the choice influencing reaction time and yield. The reaction's efficiency is often enhanced by the removal of water.

Table 1: Catalysts for 2-Ethyl-2-methyl-1,3-dioxolane Synthesis

| Catalyst | Solvent | Temperature | Yield | Reference |

| Boron trifluoride etherate (BF₃–Et₂O) | Methanol | Room Temperature | 85% | |

| p-Toluenesulfonic acid (TsOH) | Benzene (B151609) | 20°C | 70–95% | |

| Sulfuric Acid (H₂SO₄) | Not specified | Not specified | High | google.com |

| Acidic Ion Exchangers | Not specified | Not specified | High | google.com |

Note: Data is based on general ketalization reactions and specific findings for 2-Ethyl-2-methyl-1,3-dioxolane.

The formation of the 1,3-dioxolane (B20135) ring is a fundamental process in organic chemistry, often used as a protecting group strategy for carbonyl compounds. organic-chemistry.org

Several general methods exist for their preparation:

Direct Acetalization/Ketalization : This involves the reaction of an aldehyde or ketone with a diol like ethylene glycol, typically under acidic conditions with removal of water. wikipedia.orgorganic-chemistry.orgchemicalbook.com

Reaction with Epoxides : 1,3-dioxolanes can be formed from the reaction of epoxides with aldehydes or ketones, a process often catalyzed by Lewis acids. acs.orgacs.org

Transacetalization : This involves the exchange of an existing acetal (B89532) or ketal, such as 2,2-dimethoxypropane, with a diol in the presence of a catalyst. acs.org

Table 2: General Methods for 1,3-Dioxolane Formation

| Method | Reactants | Catalyst Type | Key Features | Reference(s) |

| Direct Ketalization | Ketone + Diol | Brønsted or Lewis Acid | Water removal (e.g., Dean-Stark) is crucial. | organic-chemistry.orggoogle.com |

| Epoxide Reaction | Epoxide + Ketone/Aldehyde | Lewis Acid (e.g., MTO) | Proceeds via sequential configuration inversions. | acs.orgacs.org |

| Transacetalization | Carbonyl + Orthoester/Acetal | Acid | An exchange reaction. | organic-chemistry.orgacs.org |

| Solvent-Free Reaction | Carbonyl + Diol | Silica (B1680970) Gel / Alumina | Conducted under pressure. | researchgate.net |

Advanced Catalytic Approaches in 1,3-Dioxolane Synthesis

Modern synthetic chemistry has introduced a range of advanced catalysts to improve the efficiency, selectivity, and environmental footprint of 1,3-dioxolane synthesis. These catalysts offer milder reaction conditions and, in some cases, the ability to perform asymmetric synthesis.

These advanced systems include:

Organometallic Catalysts : Methylrhenium trioxide (MTO) is effective in catalyzing the reaction between epoxides and carbonyl compounds. acs.orgacs.org Ruthenium-based catalysts can facilitate the synthesis of dioxolanes from diols, carbon dioxide, and hydrogen. researchgate.net

Lewis Acids : A variety of Lewis acids are highly efficient. Zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate (B1224126) are noted for their high efficiency and chemoselectivity. organic-chemistry.org Scandium triflate (Sc(OTf)₃) and lithium tetrafluoroborate (B81430) (LiBF₄) are also effective catalysts for specific dioxolane syntheses. organic-chemistry.orgrsc.orgresearchgate.net

Heterogeneous Catalysts : To simplify catalyst removal and recycling, solid-supported catalysts are used. Perchloric acid adsorbed on silica gel provides an extremely efficient and reusable catalytic system. organic-chemistry.org

Organocatalysts : For asymmetric synthesis, chiral organocatalysts such as those based on cinchona alkaloids have been developed to produce optically active 1,3-dioxolanes. acs.org

Photocatalysts : In a green chemistry approach, Eosin Y has been used as a photocatalyst under visible light to achieve acetalization under neutral conditions. organic-chemistry.org

Table 3: Comparison of Advanced Catalytic Systems for 1,3-Dioxolane Synthesis

| Catalyst System | Catalyst Example | Reaction Type | Advantages | Reference(s) |

| Organometallic | Methylrhenium trioxide (MTO) | Epoxide + Carbonyl | Good to excellent yields. | acs.orgacs.org |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Acetalization | High efficiency and chemoselectivity. | organic-chemistry.org |

| Heterogeneous | HClO₄ on Silica Gel | Acetalization/Ketalization | Reusable, often solvent-free conditions. | organic-chemistry.org |

| Organocatalyst | Cinchona-alkaloid-thiourea | Asymmetric Cycloaddition | High enantioselectivity for chiral products. | acs.org |

| Photocatalyst | Eosin Y | Acetalization | Neutral conditions, visible light, good for sensitive substrates. | organic-chemistry.org |

| Ruthenium-based | Ru-complex | Diol + CO₂ + H₂ | Utilizes sustainable feedstocks. | researchgate.net |

Polymerization Mechanisms and Kinetics of 2 Ethyl 2 Vinyl 1,3 Dioxolane and Analogs

Cationic Polymerization of 2-Vinyl-1,3-dioxolane (B1585387) Systems

Cationic polymerization of 2-vinyl-1,3-dioxolane systems is characterized by the dual reactivity of the monomer, which possesses both a vinyl group and a cyclic acetal (B89532) structure. This allows for complex polymerization behaviors, including the formation of polymers with multiple types of repeating units.

Lewis acid-initiated polymerizations of 2-vinyl-1,3-dioxolanes have been shown to produce polymers with at least three distinct structural units. researchgate.net The polymerization can propagate through:

1,2-addition of the vinyl group. researchgate.net

Acetal ring-opening . researchgate.net

Rearrangement followed by ring-opening . researchgate.net

This multiplicity of propagation pathways leads to complex polymer structures. For instance, the polymerization is often accompanied by the formation of a dimer composed of a 1,4-dioxepane and a 1,3-dioxolane (B20135) ring. researchgate.net In the case of 2-methylene-4-phenyl-1,3-dioxolane, a related monomer, cationic polymerization with iodine results in polymers of the vinyl type, while radical polymerization leads to a linear aliphatic polyester (B1180765) through ring-opening. researchgate.net This highlights the significant influence of the initiation method on the final polymer structure.

The stability of the carbocation generated during polymerization plays a crucial role. For example, an increase in the number of methyl substituents at the 2-position of the cyclic acetal enhances the stability of the carbocation, leading to more frequent crossover reactions in copolymerizations. researchgate.net

The choice of initiator and catalyst system is paramount in controlling the polymerization of 2-vinyl-1,3-dioxolane and its analogs. Various systems have been explored to influence the polymerization rate, molecular weight, and stereoregularity of the resulting polymers.

For the cationic polymerization of vinyl ethers, which are structurally related to the vinyl-dioxolane system, titanium-based catalysts have shown significant promise. For example, titanium complexes with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) ligands, derived from tartaric acid, have been effective for stereoselective cationic polymerization. rsc.orgrsc.org An initiating system formed by mixing TADDOL, TiCl₄, and an isobutyl vinyl ether (iBVE) monomer produced poly(iBVE) with high isotacticity. nih.gov The substituents on the TADDOL ligand can be tuned to control both the stereoregularity and the molecular weight of the polymer. rsc.org

Meerwein salts are also effective initiators for the cationic polymerization of 1,3-dioxolane, producing polymers with molecular weights up to 98.7 kDa. escholarship.org However, unwanted initiation from acidic impurities can lead to a lack of control over the molecular weight. The addition of a proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), can mitigate these side reactions. escholarship.org

In the context of concurrent vinyl-addition and ring-opening copolymerization, catalysts like SnCl₄, in conjunction with additives such as ethyl acetate (B1210297) and 2,6-di-tert-butylpyridine, have been used to achieve controlled polymerization of 2-chloroethyl vinyl ether (CEVE) and 1,3-dioxepane (B1593757) (DOP). researchgate.net Similarly, B(C₆F₅)₃ has been successfully employed as a catalyst for the concurrent copolymerization of alkyl vinyl ethers and isobutylene (B52900) oxide. acs.orgacs.org

Achieving controlled or "living" polymerization, where termination and chain transfer reactions are suppressed, is a major goal in polymer synthesis. For cationic polymerization, this is challenging due to the high reactivity of the propagating carbocations. rsc.org Reversible-deactivation radical polymerization (RDRP) techniques offer a pathway to synthesize polymers with controlled structures. chinesechemsoc.orgmdpi.com

In cationic systems, promoting a fast equilibrium between active and dormant species is crucial for controlling molecular weight. rsc.org This allows all polymer chains to grow at a similar rate. For instance, in the polymerization of isobutyl vinyl ether with a TADDOL/TiCl₄ system, it was observed that at -78 °C, the polymerization was likely mediated by long-lived species, leading to a linear increase in molecular weight with monomer consumption, even though a fast equilibrium between dormant and active species was probably absent. rsc.org

The development of reversible-deactivation cationic polymerization allows for the synthesis of well-defined polymers. These methods often involve the use of specific initiators and additives that can reversibly cap the growing polymer chain, keeping the concentration of active species low and minimizing side reactions.

Radical Polymerization Aspects of Vinyl-Substituted 1,3-Dioxolanes

Radical polymerization of vinyl-substituted 1,3-dioxolanes can proceed through different pathways, including radical ring-opening polymerization and conventional vinyl addition polymerization. The chosen pathway is influenced by factors such as monomer structure, temperature, and the presence of substituents. elsevierpure.comresearchgate.net

Radical ring-opening polymerization (rROP) is a significant mechanism for cyclic monomers like vinyl-substituted 1,3-dioxolanes, as it introduces functional groups, such as esters, into the polymer backbone. researchgate.netresearchgate.net This method combines the advantages of ring-opening and radical polymerization, allowing for the creation of polyesters under the mild conditions of a radical process. researchgate.net

The extent of ring-opening is influenced by the monomer's structure and polymerization temperature. researchgate.net For instance, 2-methylene-4-phenyl-1,3-dioxolane undergoes essentially quantitative free-radical ring-opening at temperatures ranging from 60–150°C. researchgate.net This is attributed to the formation of a more stable secondary benzyl (B1604629) free radical upon ring cleavage. researchgate.net Even in copolymerizations with monomers like styrene, methyl methacrylate (B99206), and vinyl acetate, this monomer exhibits nearly complete ring opening. researchgate.net

In contrast, the hydrocarbon analog, 2-methylene-1,3-dioxolane (B1600948), shows only up to 50% ring-opening at 60°C during free-radical polymerization. elsevierpure.com The presence of fluorine substituents can also affect the polymerization pathway. For example, 2-difluoromethylene-1,3-dioxolane primarily undergoes vinyl addition, while its 4-methyl substituted counterpart shows increased ring-opening with higher temperatures. elsevierpure.com

The polymerization of 2,2-diphenyl-4-methylene-1,3-dioxolane presents a unique case where radical polymerization leads to a polyketone through the elimination of benzophenone (B1666685) with each ring-opening event. mdpi.comacs.org

The free radical polymerization of 2-methylene-1,3-dioxolane and its derivatives can result in a competition between ring-opening and vinyl addition polymerization. elsevierpure.com The balance between these two pathways is delicate and can be shifted by structural modifications and reaction conditions.

For example, 2-methylene-1,3-dioxolane itself can yield as much as 50% of the ring-opened product at 60°C. elsevierpure.com However, its partially fluorinated analog, 2-difluoromethylene-1,3-dioxolane, favors vinyl addition polymerization. elsevierpure.com Alkyl-substituted cyclic ketene (B1206846) acetals like 4-n-hexyl-2-methylene-1,3-dioxolane can undergo quantitative ring-opening under specific conditions, such as in a benzene (B151609) solution at 110°C with di-tert-butyl peroxide as the initiator. tandfonline.com At lower temperatures (60°C in bulk), the same monomer shows about 50% ring opening. tandfonline.com

The polymerization of perfluorinated 2-methylene-1,3-dioxolane monomers has also been investigated. researchgate.netacs.org These monomers readily polymerize in bulk at 60-80°C using a perfluoroperoxide initiator, yielding amorphous polymers with high glass transition temperatures. researchgate.netacs.org The polymerization kinetics can be influenced by the specific substituents on the dioxolane ring. researchgate.netacs.org

| Monomer | Polymerization Conditions | Ring Opening (%) | Polymer Structure | Reference |

| 2-Methylene-4-phenyl-1,3-dioxolane | 60–150°C | ~100% | Polyester | researchgate.net |

| 2-Methylene-1,3-dioxolane | 60°C | up to 50% | Polyester/Polyacetal | elsevierpure.com |

| 4-n-Hexyl-2-methylene-1,3-dioxolane | 110°C, Benzene solution | 100% | Polyester | tandfonline.com |

| 4-n-Hexyl-2-methylene-1,3-dioxolane | 60°C, Bulk | 50% | Polyester/Polyacetal | tandfonline.com |

| 2-Difluoromethylene-1,3-dioxolane | Free-radical initiators | Low | Poly(vinyl addition) | elsevierpure.com |

Post-Polymerization Modification of Dioxolane-Derived Polymers

Post-polymerization modification is a powerful strategy for synthesizing functional materials from a single polymer scaffold, allowing for the introduction of various functionalities while maintaining the polymer's degree of polymerization and dispersity. nih.gov This approach has been applied to polymers derived from dioxolanes to create materials with specific properties.

Polymers with pendant reactive groups are particularly suitable for post-polymerization modification. For example, polymers containing ketone groups can be modified with alkoxylamines to form oxime-substituted polymers, which can be further reduced to introduce alkylamine functionalities. nih.gov Similarly, polymers with pendant vinyl groups can undergo thiol-ene addition reactions. wiley-vch.de

The modification of polymers derived from 2-methylene-1,3-dioxepane (B1205776) (MDO) has been demonstrated. Copolymers of MDO with glycidyl (B131873) methacrylate result in an epoxy-functionalized polyester that can be further modified by covalently immobilizing molecules like heparin. researchgate.net This highlights the potential to create bioactive and degradable polymers.

Furthermore, polymers containing hydroxyl groups, such as those that can be introduced through the ring-opening of certain dioxolane monomers, can be chemically modified through reactions like esterification, etherification, or acetalization. mdpi.com For instance, poly(vinyl alcohol) can be modified through tosylation followed by azidation, and subsequently functionalized with amines via click chemistry. mdpi.com

| Original Polymer | Modifying Reagent/Reaction | Functional Group Introduced | Reference |

| Ketone-containing polymer | Alkoxylamine | Oxime, Alkylamine | nih.gov |

| Epoxy-functionalized polyester (from MDO-co-GMA) | Heparin | Heparin | researchgate.net |

| Poly(vinyl alcohol) | Tosyl chloride, Sodium azide, Propargylamine (Click chemistry) | Tosyl, Azide, Amine | mdpi.com |

Reactivity and Transformational Chemistry of 2 Ethyl 2 Vinyl 1,3 Dioxolane

Organic Transformations of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring serves as a protective group for the carbonyl functionality of the parent ketone, 2-butanone (B6335102). This protection strategy is fundamental in multi-step syntheses, allowing for selective reactions at other sites of the molecule. The stability and cleavage of this ring are therefore of significant chemical interest.

Ring-Opening Reactions and Derived Products

The cyclic acetal (B89532) structure of 2-Ethyl-2-vinyl-1,3-dioxolane can undergo ring-opening reactions under specific conditions. For instance, reduction with lithium aluminum hydride (LiAlH₄) in diethyl ether or other etheric solvents leads to the formation of α-propenyl β-hydroxyethyl ether. This transformation involves a hydride addition to the β-carbon of the vinyl group, which is accompanied by the opening of the dioxolane ring and a migration of the double bond. cdnsciencepub.com However, the presence of alkyl substituents on the vinyl group can hinder this reaction at room temperature. cdnsciencepub.com

| Reagent | Solvent | Temperature | Major Product | Reference |

| LiAlH₄ | Diethyl ether | Room Temperature | α-Propenyl β-hydroxyethyl ether | cdnsciencepub.com |

| LiAlH₄ | Di-n-propyl ether | 90°C | β,γ-unsaturated alkyl β-hydroxyethyl ether | cdnsciencepub.com |

| LiAlH₄ | 1,2-dimethoxyethane | 80°C | α,β-unsaturated alkyl β-hydroxyethyl ether | cdnsciencepub.com |

Acetal Deprotection Methodologies

The primary function of the dioxolane group is to protect a carbonyl group. Consequently, its removal, or deprotection, is a crucial step in many synthetic sequences. This is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org A variety of methods have been developed for the deprotection of 1,3-dioxolanes, offering different levels of selectivity and mildness.

In the synthesis of complex molecules like zincophorin (B1251523) methyl ester, the deprotection of a derivative of 2-Ethyl-2-vinyl-1,3-dioxolane was effectively carried out using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 2,2′-bipyridine to yield the desired aldehyde in 81% yield, a method chosen to prevent epimerization at a nearby stereocenter. nih.gov Other methodologies for acetal deprotection that are generally applicable include the use of catalysts like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can achieve quantitative conversion of similar dioxolanes to the corresponding carbonyl compound within minutes. organic-chemistry.org Iodine in acetone (B3395972) is another mild and efficient system for the deprotection of acetals and ketals. researchgate.net

| Reagent/Catalyst | Solvent/Conditions | Substrate Type | Product | Reference |

| TMSOTf, 2,2′-bipyridine | - | Substituted dioxolane | Aldehyde | nih.gov |

| NaBArF₄ | Water, 30°C | 2-Phenyl-1,3-dioxolane | Benzaldehyde | organic-chemistry.org |

| Iodine | Acetone | General acetals/ketals | Corresponding carbonyls | researchgate.net |

| Iron(III) tosylate | Water | Aromatic/conjugated acetals | Corresponding carbonyls | researchgate.net |

| Bismuth nitrate (B79036) pentahydrate | - | General acetals/ketals | Corresponding carbonyls | researchgate.net |

Reactions Involving the Vinyl Moiety

The vinyl group of 2-Ethyl-2-vinyl-1,3-dioxolane is a site of rich chemical reactivity, enabling a variety of addition and transformation reactions.

Diels-Alder Reactions and Cycloadditions

The vinyl group can participate as a dienophile in Diels-Alder reactions. For instance, 2-vinyl-1,3-dioxolane (B1585387), a related compound, is known to undergo Diels-Alder reactions. sigmaaldrich.comsigmaaldrich.com It is suggested that iodine can act as an efficient catalyst in ionic Diels-Alder reactions of α,β-unsaturated acetals like 2-Ethyl-2-vinyl-1,3-dioxolane. jst.go.jp

Hydroformylation and Related Catalytic Processes

Hydroformylation of the vinyl group introduces a formyl group and creates a new stereocenter. Asymmetric hydroformylation of 2-ethyl-2-vinyl-1,3-dioxolane using a rhodium catalyst with the (S,S)-Ph-BPE ligand resulted in a 2:1 ratio of branched to linear aldehydes, with the branched isomer being isolated in 53% yield and 81% enantiomeric excess. nih.gov This reaction is a key step in the synthesis of natural products like zincophorin methyl ester. nih.gov

| Catalyst System | Ligand | Regioselectivity (branched:linear) | Yield (branched isomer) | Enantiomeric Excess | Reference |

| Rhodium-based | (S,S)-Ph-BPE | 2:1 | 53% | 81% | nih.gov |

Derivatization Strategies for Functionalized 1,3-Dioxolanes

The structure of 2-Ethyl-2-vinyl-1,3-dioxolane allows for derivatization at either the dioxolane ring or the vinyl group. A notable example involves the bromination of the related 2-ethyl-2-methyl-1,3-dioxolane (B31296) with elemental bromine to yield 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane. tandfonline.com Subsequent dehydrobromination can then introduce a vinyl group. tandfonline.com While this example starts with a saturated analogue, it demonstrates a pathway to vinyl-substituted dioxolanes and highlights the potential for further functionalization.

Synthesis of Halogenated Dioxolane Derivatives

The vinyl group of 2-ethyl-2-vinyl-1,3-dioxolane is susceptible to electrophilic addition reactions with halogens such as bromine (Br₂) and chlorine (Cl₂). This reactivity allows for the synthesis of various halogenated dioxolane derivatives. The reaction typically proceeds by adding the halogen across the double bond of the vinyl group. For instance, the addition of bromine would be expected to yield 2-ethyl-2-(1,2-dibromoethyl)-1,3-dioxolane.

Table 1: Synthesis of Related Halogenated Dioxolane Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Ethyl-2-methyl-1,3-dioxolane | Br₂ / Dichloromethane (B109758) | 2-(1-Bromoethyl)-2-bromomethyl-1,3-dioxolane | 98% | |

| 2-(1-Bromoethyl)-2-bromomethyl-1,3-dioxolane | Potassium tert-butoxide / THF | 2-Bromomethyl-2-ethenyl-1,3-dioxolane | 84–93% |

Generation of Organometallic Reagents (e.g., Grignard Reagents)

Halogenated derivatives of dioxolanes serve as precursors for the generation of valuable organometallic reagents, such as Grignard reagents. mmcmodinagar.ac.in The synthesis of a Grignard reagent from a halogenated derivative of 2-ethyl-2-vinyl-1,3-dioxolane, for instance, 2-ethyl-2-(2-bromoethyl)-1,3-dioxolane, would involve the reaction with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). mmcmodinagar.ac.in The resulting organomagnesium halide could then be used in a wide range of carbon-carbon bond-forming reactions.

However, a critical consideration for dioxolane-derived Grignard reagents is their stability. It has been noted that Grignard reagents prepared from β-haloalkyl dioxolanes derived from ethylene (B1197577) glycol can be thermally unstable and may decompose at temperatures around 25–35°C. orgsyn.org Since 2-ethyl-2-vinyl-1,3-dioxolane is an ethylene glycol acetal, its corresponding halogenated derivatives would likely form Grignard reagents with similar stability profiles, necessitating careful temperature control during their preparation and use.

In addition to Grignard reagents, other organometallic compounds, such as organozinc reagents, can be prepared. sigmaaldrich.com These are often synthesized via a metal-halogen exchange or by the reaction of an alkyl halide with a highly reactive form of zinc, known as Rieke® Zinc. sigmaaldrich.com Organozinc reagents can exhibit different reactivity and stability compared to their Grignard counterparts.

Table 2: Formation of Organometallic Reagents from Halogenated Dioxolanes

| Halogenated Precursor Type | Metal | Reagent Type | Solvent | Key Considerations | Reference |

|---|---|---|---|---|---|

| β-Bromoethyl-dioxolane | Magnesium (Mg) | Grignard Reagent (RMgBr) | Tetrahydrofuran (THF) | Can be thermally unstable; requires low temperatures. | orgsyn.org |

Formation of Dioxaphospholane Structures

The formation of dioxaphospholane rings typically involves the reaction of a 1,2-diol with a phosphorus compound, such as phosphorus trichloride (B1173362) or a phosphite (B83602) ester. researchgate.netomicsonline.org While 2-ethyl-2-vinyl-1,3-dioxolane is not a direct precursor for the dioxaphospholane ring system, its structural components are relevant to their synthesis.

The synthesis of dioxaphospholanes containing a vinyl group has been achieved through various methods. One such approach involves a two-step procedure starting with a diol and diethyl phosphite, followed by a palladium-catalyzed coupling with vinyl bromide to yield 2-oxo-2-vinyl-1,3,2-dioxaphospholanes. researchgate.net Another method involves the reaction of 2-chloro-1,3,2-dioxaphospholane (B43518) (synthesized from ethylene glycol and phosphorus trichloride) with nucleophiles like monoethanolamine vinyl ether to introduce a vinyl-containing substituent. omicsonline.org

These syntheses highlight that the core dioxaphospholane structure is built from a diol, and functional groups like the vinyl group are either introduced subsequently or are present on one of the reactants. Therefore, the formation of a dioxaphospholane structure from 2-ethyl-2-vinyl-1,3-dioxolane would likely require a transformation that first unmasks the diol (ethylene glycol) before reaction with a suitable phosphorus reagent.

Table 3: Synthesis of Related Dioxaphospholane Structures

| Reactants | Product | Method | Reference |

|---|---|---|---|

| Diol, Diethyl phosphite, Vinyl bromide | 2-Oxo-2-vinyl-1,3,2-dioxaphospholane | Transesterification followed by Pd-catalyzed coupling | researchgate.net |

| Ethylene glycol, Phosphorus trichloride | 2-Chloro-1,3,2-dioxaphospholane | Phosphorylation | omicsonline.org |

Computational and Theoretical Chemistry Studies of 2 Ethyl 2 Vinyl 1,3 Dioxolane

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the detailed study of bond-breaking and bond-forming events and the characterization of fleeting intermediate structures.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, providing deep insights into reaction mechanisms. While specific DFT studies focused solely on 2-Ethyl-2-vinyl-1,3-dioxolane are not extensively documented, the principles can be understood from research on closely related dioxolane structures.

DFT calculations have been successfully applied to analyze bond formation and cleavage in various reactions involving the 1,3-dioxolane (B20135) ring. For instance, in the photocatalytic generation of C(sp³) radicals, 1,3-dioxolane can serve as a hydrogen atom transfer (HAT) substrate. rsc.org DFT calculations help in understanding the C-H bond cleavage by calculating bond dissociation energies and modeling the interaction with the HAT agent. rsc.org

In the context of cycloaddition reactions, DFT studies on related compounds like 2-methylene-1,3-dioxolane (B1600948) are particularly revealing. The Povarov reaction, an aza-Diels-Alder (A-DA) reaction, between an N-aryl imine and 2-methylene-1,3-dioxolane was studied using DFT at the MPWB1K/6-311G** level of theory. rsc.org This analysis showed that the Lewis acid-catalyzed reaction proceeds through a two-step mechanism involving the formation of a stable zwitterionic intermediate. rsc.org The initial C-C bond formation results from the nucleophilic attack of the ethylene (B1197577) moiety on the imine complex. rsc.org

Furthermore, DFT calculations are crucial for understanding the formation of 1,3-dioxolane structures as intermediates in more complex reactions. In a copper-catalyzed diyne cyclization, a 1,3-dioxolane intermediate was isolated, and DFT was used to model its formation pathway, which involves nucleophilic addition and subsequent proton transfer steps. nih.gov Similarly, in iron-catalyzed cross-coupling reactions, DFT has been employed to map the entire catalytic cycle, including key bond formation and cleavage steps. acs.org These examples demonstrate that DFT is a powerful tool for predicting the most likely pathways for reactions involving the vinyl group or the dioxolane ring of 2-Ethyl-2-vinyl-1,3-dioxolane, such as additions, cycloadditions, or radical-mediated C-H and C-C bond cleavages. rsc.orgacs.org

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Transition State (TS1) | 11.9 |

| Intermediate Formation | Zwitterionic Intermediate (IN1) | -12.8 |

| Ring Closure | Transition State (TS2) | -11.2 |

| Final Cycloadduct | Tetrahydroquinoline Intermediate | -30.9 |

The characterization of transition states (TS) is a cornerstone of mechanistic chemistry, as the energy of the TS determines the reaction rate. Computational methods allow for the precise location of these high-energy structures on the potential energy surface.

In the aforementioned DFT study of the Povarov reaction with 2-methylene-1,3-dioxolane, the transition states for both the initial C-C bond-forming step and the subsequent ring-closure were characterized. rsc.org The calculations provided their geometries and activation free energies, confirming a stepwise mechanism and identifying the rate-determining step. rsc.org

Transformations involving the vinyl group, such as those proceeding via vinyl radical intermediates, also benefit from TS characterization. rsc.org Vinyl radicals are highly reactive intermediates, and understanding their formation and subsequent reactions requires locating the relevant transition states. rsc.orgresearchgate.net For example, DFT calculations can model the transition state for the addition of a radical to the vinyl group of 2-Ethyl-2-vinyl-1,3-dioxolane or for subsequent intramolecular cyclization steps. rsc.org The geometry of the vinyl radical itself, which can interconvert between sp and sp² hybridization, and the low inversion barrier can be accurately modeled, providing insight into its reactivity. rsc.org These computational approaches are essential for predicting the outcomes of such radical-mediated transformations.

Modeling of Polymerization Processes

Theoretical modeling is indispensable for understanding the complex kinetics and mechanisms of polymerization, including the ring-opening polymerization (ROP) that dioxolane derivatives can undergo.

Kinetic modeling allows for the prediction and analysis of polymerization rates, molecular weight distributions, and monomer conversion over time. For cyclic acetals like 1,3-dioxolane, cationic ROP is a common polymerization pathway. researchgate.net Kinetic studies of the photocationic polymerization of 1,3-dioxolane and other cyclic acetals have been performed using techniques like differential scanning photo-calorimetry (DPC). researchgate.net The data from DPC thermograms can be used to calculate propagation rate constants (k_p) and activation energies. researchgate.net For 1,3-dioxolane initiated with a diaryliodonium salt, a k_p value of 1.6 x 10² L/mol·s at 30°C was determined. researchgate.net

For cyclic ketene (B1206846) acetals, which are structurally related to vinyl dioxolanes, radical ring-opening polymerization (rROP) is a key process. researchgate.net DFT calculations combined with kinetic modeling using software such as PREDICI can predict the ring-opening ability of these monomers. researchgate.net This combined approach has been used to rationalize why certain substitutions on the monomer ring enhance the propensity for ring-opening. researchgate.net Such models could be adapted to predict whether 2-Ethyl-2-vinyl-1,3-dioxolane would favor ring-opening versus addition polymerization through the vinyl group under radical conditions, and to determine the associated kinetic parameters.

| Monomer | Photoinitiator Type | Propagation Rate Constant (k_p) at 30°C (L/mol·s) | Activation Energy (kcal/mol) |

|---|---|---|---|

| 1,3-Dioxolane | Diaryliodonium salt | 1.6 x 10² | 9.6 - 19.6 |

| 1,3-Dioxepane (B1593757) | Triarylsulfonium salt | 1.6 x 10³ | 9.6 - 19.6 |

| 1,3,6-Trioxocane | Triarylsulfonium salt | 6.1 x 10³ | 9.6 - 19.6 |

Stereoelectronic effects are orbital interactions that dictate the preferred geometry and reactivity of molecules. wikipedia.org In cyclic systems like 2-Ethyl-2-vinyl-1,3-dioxolane, these effects are particularly important. The key interactions involve the non-bonding (n) orbitals of the oxygen atoms and the anti-bonding (σ*) orbitals of adjacent C-O or C-C bonds.

These interactions, a form of hyperconjugation, influence the conformation of the dioxolane ring and the stability of reactive intermediates. For example, the anomeric effect describes the tendency of an electronegative substituent at an anomeric carbon to adopt an axial orientation, which is stabilized by an n → σ* interaction between an oxygen lone pair and the anti-bonding orbital of the C-substituent bond. wikipedia.org In the context of reactions at the C2 carbon of 2-Ethyl-2-vinyl-1,3-dioxolane, stereoelectronic effects would influence the stability of carbocation or radical intermediates formed during ring-opening. The orientation of the p-orbital of an intermediate carbocation relative to the oxygen lone pairs significantly affects its stability. Theoretical calculations can quantify the energetic consequences of these orbital overlaps, explaining conformational preferences and the stereochemical outcomes of reactions. beilstein-journals.org

Theoretical Insights into Reactivity and Selectivity

DFT-based reactivity indices, derived from conceptual DFT, are powerful predictors of reactivity. rsc.org Indices such as electronic chemical potential, hardness, electrophilicity (ω), and nucleophilicity (N) can classify reagents and predict the course of polar reactions. rsc.orgacs.org For example, a study on the Povarov reaction analyzed the electrophilicity and nucleophilicity of various imines and ethylenes. rsc.org 2-Methylene-1,3-dioxolane was identified as a strong nucleophile (N = 3.64 eV), which explains its high reactivity toward electrophilically activated imines. rsc.org

Applying this approach to 2-Ethyl-2-vinyl-1,3-dioxolane would involve calculating these indices to predict its behavior. The presence of both a vinyl group and a dioxolane ring offers multiple potential reaction sites. Theoretical calculations could determine the relative nucleophilicity of the vinyl double bond versus the ring oxygens, predicting whether an electrophile would attack the π-system or coordinate to a lone pair, possibly initiating ring-opening. This analysis can provide a quantitative basis for understanding and predicting the chemo-, regio-, and stereoselectivity observed in its reactions.

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights Excluding Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and dynamics. In the context of 2-Ethyl-2-vinyl-1,3-dioxolane, ¹H and ¹³C NMR are crucial for elucidating reaction mechanisms, particularly in polymerization processes.

¹H NMR spectroscopy of 2-Ethyl-2-vinyl-1,3-dioxolane reveals characteristic signals for its different proton environments. For instance, the vinyl protons typically appear as a multiplet in the δ 5.85–5.45 ppm range, while the dioxolane ring protons are observed as a multiplet between δ 4.63–3.58 ppm. The ethyl group protons also exhibit distinct signals. cdnsciencepub.com During polymerization, the disappearance or shifting of the vinyl proton signals provides a direct method for monitoring monomer conversion. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The vinyl carbons of 2-Ethyl-2-vinyl-1,3-dioxolane show resonances around δ 135.1 ppm, while the acetal (B89532) carbon and the ether carbons of the dioxolane ring appear at approximately δ 98.7 ppm and in the δ 70.8–67.1 ppm range, respectively. Analysis of the polymer's ¹³C NMR spectrum can reveal details about its tacticity and the presence of different structural units. rsc.org For example, in the cationic polymerization of vinyl ethers, ¹³C NMR is used to determine the tacticity of the resulting polymer. rsc.org

Mechanistic studies of polymerization often involve the use of NMR to track the formation of intermediates and end-groups. For example, in the copolymerization of vinyl dioxolanes with maleimides, NMR integration of specific spectral regions can be used to determine the ratio of the monomers in the resulting copolymer. google.com Furthermore, 2D NMR techniques can be employed to establish connectivity between different parts of the polymer chain, providing deeper insights into the polymer architecture.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Ethyl-2-vinyl-1,3-dioxolane and Related Structures

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| ¹H | Vinyl Protons | 5.85–5.45 (m) |

| ¹H | Dioxolane Ring Protons | 4.63–3.58 (m) |

| ¹H | Ethyl Group (quartet) | ~1.65 cdnsciencepub.com |

| ¹H | Ethyl Group (triplet) | ~0.92 cdnsciencepub.com |

| ¹³C | Vinyl Carbons | ~135.1 |

| ¹³C | Acetal Carbon | ~98.7 |

| ¹³C | Dioxolane Ring (Ether Carbons) | 70.8–67.1 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data sourced from multiple references.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Ethyl-2-vinyl-1,3-dioxolane and its polymers, IR spectroscopy provides key information about the presence and transformation of specific chemical bonds during reactions.

The IR spectrum of the monomer, 2-Ethyl-2-vinyl-1,3-dioxolane, exhibits characteristic absorption bands. A key absorption is the C=C stretching vibration of the vinyl group, which typically appears around 1640 cm⁻¹. The C-O-C stretching vibrations of the dioxolane ring are observed in the 1150-1085 cm⁻¹ region. libretexts.org The presence of these bands confirms the integrity of the monomer.

During polymerization, the intensity of the vinyl group's C=C stretching band decreases, providing a means to monitor the reaction progress. Concurrently, the characteristic bands of the polymer backbone will appear or increase in intensity. For instance, in the polymerization of related dioxolane compounds, the resulting polyether backbone shows strong C-O stretching bands. kpi.ua

FTIR spectroscopy is particularly useful for analyzing the structure of copolymers. In the case of copolymers of maleic anhydride (B1165640) and 2-vinyl-1,3-dioxolane (B1585387), the disappearance of the C=C stretching bands of both monomers and the appearance of characteristic anhydride and dioxolane unit bands in the polymer spectrum confirm the formation of the copolymer. dergipark.org.tr

Table 2: Key Infrared Absorption Frequencies for 2-Ethyl-2-vinyl-1,3-dioxolane

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| C=C (Vinyl) | Stretching | ~1640 | Medium |

| C-O-C (Dioxolane) | Stretching | 1150-1085 libretexts.org | Strong |

| C-H (sp²) | Stretching | ~3080 | Medium |

| C-H (sp³) | Stretching | 2994-2866 researchgate.net | Medium |

Note: Frequencies are approximate and can be influenced by the molecular environment.

Mass Spectrometry for Reaction Product Analysis and Polymer End-Group Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of compounds and for elucidating their structure by analyzing fragmentation patterns. In the study of 2-Ethyl-2-vinyl-1,3-dioxolane and its polymers, MS is used for product analysis and, crucially, for the characterization of polymer end-groups.

For the monomer itself, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (128.17 g/mol ). Fragmentation patterns can provide further structural confirmation.

In the context of polymer chemistry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an invaluable technique for analyzing the molecular weight distribution and end-groups of polymers. nist.gov This method allows for the identification of oligomeric species with different end-groups, which is essential for understanding polymerization mechanisms and for confirming the success of polymer modification reactions. nist.govnih.gov For example, MALDI-TOF MS has been used to analyze mixtures of polystyrenes with different end-groups to determine if the peak areas are representative of the weight proportion of each polymer in the sample. nist.gov Similarly, this technique can be applied to poly(2-Ethyl-2-vinyl-1,3-dioxolane) to identify the initiator and terminator fragments at the chain ends, providing direct evidence for the polymerization mechanism. researchgate.net

Pyrolysis-field ionization mass spectrometry (Py-f.i.m.s.) is another MS-based technique that can provide insights into the structure and degradation pathways of polymers, as demonstrated in studies of poly(1,3-dioxolane). kpi.ua

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For reactions involving 2-Ethyl-2-vinyl-1,3-dioxolane, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to monitor reaction progress and assess the purity of the products.

Gas chromatography is well-suited for analyzing volatile compounds like the 2-Ethyl-2-vinyl-1,3-dioxolane monomer. It can be used to monitor the consumption of the monomer and the formation of volatile byproducts during polymerization. google.com For instance, in the synthesis of 2-methyl-1,3-dioxolane, GC was used to follow the formation of the product and the consumption of the starting materials. google.com

High-performance liquid chromatography, particularly size-exclusion chromatography (SEC) or gel permeation chromatography (GPC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. rsc.org By analyzing samples at different reaction times, the evolution of the polymer's molecular weight can be tracked, providing kinetic information about the polymerization process. SEC is also crucial for confirming the successful synthesis of block copolymers and for assessing the efficiency of chain extension reactions. nih.gov

Thin-layer chromatography (TLC) can be a quick and convenient method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products. ethz.ch

Advanced Spectroscopic Probes for Polymer Architecture

Beyond the fundamental techniques, advanced spectroscopic methods provide deeper insights into the complex three-dimensional structure of polymers derived from 2-Ethyl-2-vinyl-1,3-dioxolane. These techniques are particularly important for characterizing branched or hyperbranched polymer architectures.

Two-dimensional (2D) NMR spectroscopy, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between different nuclei within the polymer chain. This information is invaluable for assigning complex NMR spectra and for determining the connectivity of different monomer units, which is essential for understanding branching and other complex structural features.

Advanced Applications and Future Research Directions

2-Ethyl-2-vinyl-1,3-dioxolane as a Monomer for Advanced Polymeric Materials

As a functional monomer, 2-Ethyl-2-vinyl-1,3-dioxolane is instrumental in the synthesis of sophisticated polymeric materials. Its polymerization can be directed to create polymers with precisely controlled structures or to introduce degradable linkages into otherwise stable polymer backbones.

The presence of the vinyl group allows 2-Ethyl-2-vinyl-1,3-dioxolane to be polymerized using various controlled/living polymerization techniques. These methods are crucial for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex, tailored architectures such as block, graft, and star polymers. yale.eduuni-bayreuth.de While traditional free radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control, controlled methods maintain active chain ends throughout the polymerization process. yale.edu

By employing techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP), chemists can precisely control the growth of polymer chains. This control enables the sequential addition of different monomers to create well-defined block copolymers. For instance, 2-Ethyl-2-vinyl-1,3-dioxolane can be copolymerized with other vinyl monomers to introduce the dioxolane functionality into a wide range of polymer structures, including polyacrylates and polystyrenes. yale.edu This allows for the fine-tuning of material properties for specific applications.

Table 1: Controlled Polymerization Techniques for Tailored Architectures

| Technique | Key Features | Resulting Polymer Architecture |

|---|---|---|

| ATRP | Utilizes a transition metal catalyst to reversibly activate/deactivate polymer chain ends. | Well-defined linear, block, star, and branched polymers. |

| RAFT | Employs a chain transfer agent to mediate polymerization via a reversible degenerative transfer process. | Broad monomer scope, complex architectures like comb and star polymers. |

| NMP | Uses a stable nitroxide radical to control the concentration of growing polymer chains. | Particularly effective for styrenic and acrylic monomers to create block copolymers. |

This table provides an interactive overview of controlled polymerization methods applicable to vinyl monomers like 2-Ethyl-2-vinyl-1,3-dioxolane.

A significant challenge with conventional vinyl polymers, such as polyethylene (B3416737) and polystyrene, is their carbon-carbon backbone, which is highly resistant to degradation. researchgate.netnih.gov This contributes to their persistence in the environment. 2-Ethyl-2-vinyl-1,3-dioxolane, as a member of the cyclic ketene (B1206846) acetal (B89532) (CKA) family, offers an innovative solution through radical ring-opening polymerization (rROP). researchgate.netmorressier.com

During rROP, the polymerization of the vinyl group proceeds with a concurrent opening of the dioxolane ring. This process introduces ester linkages directly into the main chain of the resulting polymer. Unlike the robust C-C backbone of traditional vinyl polymers, these ester bonds are susceptible to hydrolysis. This chemical vulnerability allows the polymer to be broken down into smaller, potentially non-toxic molecules under specific conditions, such as exposure to acidic or basic environments. rsc.org The copolymerization of CKAs like 2-Ethyl-2-vinyl-1,3-dioxolane with common vinyl monomers allows for the creation of materials that retain the useful properties of vinyl polymers but with designed degradability, a highly desirable feature for biomedical applications and environmentally benign materials. nih.govmorressier.com

Role in the Synthesis of Complex Organic Molecules

Beyond polymer science, the dual functionality of 2-Ethyl-2-vinyl-1,3-dioxolane makes it a valuable intermediate in multi-step organic synthesis.

The 1,3-dioxolane (B20135) ring serves as a robust protecting group for a carbonyl functional group. organic-chemistry.orgwikipedia.org In the case of 2-Ethyl-2-vinyl-1,3-dioxolane, the dioxolane moiety masks a ketone—specifically, the ethyl ketone of 1-penten-3-one. This protection is crucial in complex syntheses where a ketone might undergo undesired reactions with reagents intended for other parts of the molecule. The dioxolane group is stable under a wide range of conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents.

After performing desired chemical transformations on the vinyl group or other parts of the molecule, the protecting group can be easily removed. Acid-catalyzed hydrolysis efficiently cleaves the acetal, regenerating the original ketone. organic-chemistry.org This strategy makes 2-Ethyl-2-vinyl-1,3-dioxolane a useful synthon, providing a stable and controlled way to introduce an α,β-unsaturated ketone into a target molecule at the appropriate stage of a synthesis.

The vinyl group of 2-Ethyl-2-vinyl-1,3-dioxolane is a versatile handle for the construction of various heterocyclic rings. Heterocycles are core structures in many pharmaceuticals, agrochemicals, and natural products. The electron-rich double bond can participate in a variety of cycloaddition reactions.

For example, it can act as a dienophile in Diels-Alder reactions with a suitable diene to form six-membered rings. It can also undergo [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to synthesize five-membered heterocyclic systems. Furthermore, the vinyl group can be subjected to reactions like epoxidation followed by ring-opening with a nucleophile, or dihydroxylation, to create functionalized intermediates that can be further cyclized into complex heterocyclic frameworks. The ability to build these ring systems while the protected ketone remains masked provides a powerful and flexible synthetic route.

Table 2: Synthetic Utility of 2-Ethyl-2-vinyl-1,3-dioxolane

| Functional Group | Role in Synthesis | Potential Transformations | Resulting Structure |

|---|---|---|---|

| 1,3-Dioxolane Ring | Protecting Group | Acid-catalyzed hydrolysis | Ethyl ketone |

| Vinyl Group | Cycloaddition partner | Diels-Alder reaction | Substituted cyclohexene |

| Vinyl Group | Cycloaddition partner | 1,3-Dipolar cycloaddition | Five-membered heterocycles |

| Vinyl Group | Functionalization handle | Epoxidation, Dihydroxylation | Acyclic functionalized intermediates |

This interactive table summarizes the key synthetic applications of the distinct functional groups within the molecule.

Emerging Research Areas and Unexplored Reactivities

The full potential of 2-Ethyl-2-vinyl-1,3-dioxolane remains an active area of investigation. Emerging research is likely to focus on several promising fronts. One area is its application in polymerization-induced self-assembly (PISA), where block copolymers containing this monomer could be synthesized directly into well-defined nanoparticles, such as micelles or vesicles, for applications in drug delivery or nanotechnology.

Another direction is the exploration of its asymmetric polymerization to create chiral polymers with unique optical or recognition properties. The development of novel catalysts that can control the stereochemistry of the polymerization or selectively trigger ring-opening could lead to materials with unprecedented control over their three-dimensional structure. Furthermore, the unexplored reactivity of the dioxolane ring itself, beyond simple hydrolysis, could be a source of new chemical transformations. For instance, Lewis acid-mediated reactions could potentially lead to rearrangements or novel ring-opening pathways, expanding its utility as a synthetic intermediate. Investigating its copolymerization behavior with a wider range of functional monomers could also yield new classes of stimuli-responsive or self-healing materials.

Challenges and Opportunities in 2-Ethyl-2-vinyl-1,3-dioxolane Chemistry

The primary challenge in the chemistry of 2-Ethyl-2-vinyl-1,3-dioxolane lies in controlling its polymerization behavior. The presence of two reactive sites, the exocyclic vinyl group and the endocyclic acetal linkage, leads to a competition between two main polymerization pathways: 1,2-vinyl addition and ring-opening polymerization. researchgate.net This competition can result in polymers with complex and varied microstructures, making it difficult to achieve well-defined materials with predictable properties.

Challenges in Polymerization Control:

A significant hurdle is the propensity for concurrent vinyl addition and ring-opening reactions, especially in cationic polymerization initiated by Lewis acids. This can lead to the formation of polymers with a mix of structural units, including pendant dioxolane rings from 1,2-addition and linear ether linkages from the cleavage of the dioxolane ring. researchgate.net Furthermore, rearrangement and isomerization reactions during polymerization can add another layer of complexity to the final polymer structure. researchgate.net

Table 1: Polymerization Pathways of 2-Ethyl-2-vinyl-1,3-dioxolane

| Polymerization Pathway | Description | Resulting Structural Unit |

| 1,2-Vinyl Addition | Polymerization proceeds through the vinyl group, leaving the dioxolane ring intact as a pendant group. | A polymer backbone with repeating units containing the 2-ethyl-1,3-dioxolane (B3050401) moiety. |

| Ring-Opening Polymerization | The dioxolane ring is cleaved, leading to the formation of a linear polymer with ether linkages. | A polyether backbone with side chains derived from the ethyl and vinyl groups. |

| Isomerization Polymerization | The polymerization is accompanied by a rearrangement of the monomer unit, leading to different structural isomers in the polymer chain. | Varied and complex polymer microstructures. |

Opportunities for Advanced Applications:

Despite these challenges, the unique reactivity of 2-Ethyl-2-vinyl-1,3-dioxolane opens up numerous opportunities for the synthesis of functional and advanced materials. The ability to selectively favor one polymerization pathway over the other, for instance by using specific initiators like Lewis acids for promoting 1,2-addition, allows for a degree of control over the final polymer architecture. researchgate.net

The intact dioxolane ring in polymers synthesized via 1,2-addition can be subsequently hydrolyzed under acidic conditions. This provides a convenient route to polymers with reactive ketone functionalities, which can be further modified for applications in areas such as drug delivery, coatings, and adhesives.

Furthermore, 2-Ethyl-2-vinyl-1,3-dioxolane serves as a valuable building block in organic synthesis. Its vinyl group can participate in various chemical transformations, and the compound has been utilized in the synthesis of complex molecules, including fragrance compounds. For example, it is a reactant in the synthesis of certain amber odorants used in the perfume industry.

The potential for copolymerization of 2-Ethyl-2-vinyl-1,3-dioxolane with other monomers offers another avenue for creating materials with tailored properties. By incorporating this functional monomer into existing polymer backbones, researchers can introduce new functionalities and modify the physical and chemical characteristics of the resulting copolymers. A recent patent, for instance, mentions the use of 2-Ethyl-2-vinyl-1,3-dioxolane as a monomer in the development of silicon composite anode materials for batteries, highlighting its potential in the energy storage sector.

Future Research Directions:

Future research will likely focus on the development of more selective and efficient catalyst systems to gain precise control over the polymerization of 2-Ethyl-2-vinyl-1,3-dioxolane. This includes exploring novel initiators and reaction conditions that can favor a specific polymerization pathway, thereby enabling the synthesis of well-defined homopolymers and block copolymers.

Investigating the full potential of the resulting functional polymers is another promising research direction. This involves a deeper exploration of their properties and their suitability for a wide range of applications, from specialty chemicals to high-performance materials. The development of biodegradable or biocompatible polymers derived from 2-Ethyl-2-vinyl-1,3-dioxolane could also be of significant interest for biomedical applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Ethyl-2-vinyl-1,3-dioxolane, and how are they optimized for yield?

- Methodological Answer : The compound can be synthesized via cationic ring-opening polymerization of 1,3-dioxolane derivatives. For example, 2-ethenyl-4-methylene-1,3-dioxolane undergoes polymerization using radical or cationic initiators under controlled temperatures (e.g., 60–80°C) to avoid side reactions . Optimization involves adjusting monomer-to-initiator ratios and reaction time. Analytical techniques like FT-IR (e.g., absence of ester peaks at 1730 cm⁻¹) and X-ray diffraction confirm structural integrity and crystallinity .

Q. Which spectroscopic methods are most effective for characterizing 2-Ethyl-2-vinyl-1,3-dioxolane?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., dioxolane ring absorption at 1130 cm⁻¹ and vinyl C=C stretches at 1640–1550 cm⁻¹) .

- X-ray Diffraction : Differentiates crystallinity patterns between copolymers (e.g., distinguishing polyamide structures from homopolymers) .

- NMR : Resolves substituent positions (e.g., ethyl and vinyl groups) via chemical shift analysis .

Advanced Research Questions

Q. How do solvent compositions influence the hydrolysis mechanisms of 2-Ethyl-2-vinyl-1,3-dioxolane derivatives?

- Methodological Answer : Hydrolysis follows either A-1 (acid-catalyzed) or A-Se2 (bimolecular nucleophilic substitution) mechanisms depending on solvent polarity. In water-dioxane mixtures, kinetic studies show nearly identical solvent effects for both mechanisms due to similar transition-state stabilization. Researchers should optimize solvent ratios (e.g., 40–60% dioxane) to balance reaction rates and solubility .

Q. What challenges arise in copolymerizing 2-Ethyl-2-vinyl-1,3-dioxolane with carbon monoxide (CO) and ethylenimine (EI)?

- Methodological Answer :

- Radical Selectivity : γ-irradiation induces radical polymerization, but competing reactions (e.g., isomerization) must be suppressed by excluding oxygen .

- Structural Heterogeneity : Terpolymers may form ester or amide linkages, requiring elemental analysis (e.g., nitrogen content) and thermal gravimetry to confirm composition .

- Data Table :

Q. How can reactive distillation be optimized for ethylene glycol recovery from 2-Ethyl-2-vinyl-1,3-dioxolane hydrolysis?

- Methodological Answer :

- Kinetic Modeling : Derive rate constants for hydrolysis using ion-exchange resins (e.g., KRD-002) at 60–80°C .

- Process Parameters :

- Reflux Ratio (RR) : Higher RR improves separation but increases energy costs.

- Feed Mole Ratio (FMR) : Excess water (FMR > 2:1) shifts equilibrium toward ethylene glycol .

- Pilot-Scale Validation : Structured catalytic packing units (SCPI) enhance mass transfer, achieving >90% yield in continuous operations .

Data Contradictions and Resolution

Q. Discrepancies in reported copolymerization behavior of 2-Ethyl-2-vinyl-1,3-dioxolane: How to reconcile conflicting data?

- Methodological Answer : Contradictions arise from differences in initiator systems (radical vs. cationic) and monomer purity. For example:

- Radical Routes : Favor vinyl polymerization but may form cross-linked networks if inhibitors are absent .

- Cationic Routes : Yield linear polymers but require anhydrous conditions to prevent chain termination .

Key Research Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.